molecular formula C20H20ClN3O2S B2795885 2-(2-Chlorophenyl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone CAS No. 1787879-94-0

2-(2-Chlorophenyl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Cat. No. B2795885
M. Wt: 401.91
InChI Key: FUWBTEXHWXTMOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorophenyl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H20ClN3O2S and its molecular weight is 401.91. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Properties

  • Synthesis and Antimicrobial Evaluation : A study on the synthesis of new 1,3,4-oxadiazoles, including compounds with structural similarities to 2-(2-Chlorophenyl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone, demonstrated antimicrobial activity against S. aureus and P. aeruginosa, suggesting potential application in combating bacterial infections. It was found that para-substitution on the oxadiazole ring enhances antimicrobial activity (Fuloria et al., 2009).

Structural and Synthesis Studies

  • Molecular Structure Analysis : Research involving the molecular structure of compounds structurally related to 2-(2-Chlorophenyl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone provided insights into the dihedral angles and intermolecular interactions, which are crucial for understanding the chemical properties and reactivity of such compounds (Xu et al., 2005).

  • Synthesis of Oxadiazole Derivatives : A study on the synthesis of 1,3,4-oxadiazole derivatives, including those with piperidine and thiophene moieties, highlights the methods and pathways to create structurally similar compounds. This knowledge is essential for developing new drugs and materials with specific properties (Rao et al., 2014).

Potential Therapeutic Applications

  • Anticancer Activity Evaluation : Certain 1,2,4-triazine derivatives bearing piperazine amide moiety, similar in structure to the compound , have been investigated for their anticancer activities, particularly against breast cancer cells. This indicates a potential research avenue for anticancer applications (Yurttaş et al., 2014).

  • Biological Activity of Oxadiazole Derivatives : Synthesized 1,3,4-oxadiazole compounds, including those with piperidinylsulfonyl moieties, were screened for enzyme inhibition activities. The research suggests these compounds' potential use in developing new therapeutic agents (Khalid et al., 2016).

properties

IUPAC Name

2-(2-chlorophenyl)-1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S/c21-17-6-2-1-5-15(17)11-19(25)24-8-3-4-14(12-24)10-18-22-20(23-26-18)16-7-9-27-13-16/h1-2,5-7,9,13-14H,3-4,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWBTEXHWXTMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=CC=C2Cl)CC3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

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